molecular formula C16H13ClN2O3 B11050762 6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11050762
M. Wt: 316.74 g/mol
InChI Key: RZPXFKZBDFMEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-oxo-N-(3-pyridinylmethyl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chroman derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a pyridine ring and a chromane core in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-oxo-N-(3-pyridinylmethyl)-2-chromanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromane Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyridine Moiety: This step might involve nucleophilic substitution or coupling reactions using pyridine derivatives.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-oxo-N-(3-pyridinylmethyl)-2-chromanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine or pyridine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Chloro-4-oxo-N-(3-pyridinylmethyl)-2-chromanecarboxamide might have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-N-(3-pyridinylmethyl)-2-chromanecarboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Chromane Derivatives: Compounds with a similar chromane core, such as tocopherols (vitamin E derivatives).

    Pyridine Derivatives: Compounds containing a pyridine ring, such as nicotinamide (vitamin B3 derivative).

Uniqueness

6-Chloro-4-oxo-N-(3-pyridinylmethyl)-2-chromanecarboxamide is unique due to the combination of its chromane and pyridine moieties, which might confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C16H13ClN2O3/c17-11-3-4-14-12(6-11)13(20)7-15(22-14)16(21)19-9-10-2-1-5-18-8-10/h1-6,8,15H,7,9H2,(H,19,21)

InChI Key

RZPXFKZBDFMEKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.